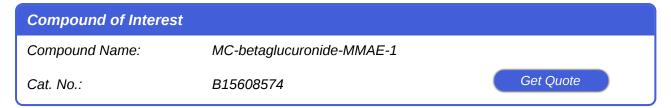


### Application Notes and Protocols for Determining Drug-to-Antibody Ratio (DAR)

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For Researchers, Scientists, and Drug Development Professionals

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its efficacy, safety, and pharmacokinetic profile.[1] Accurate and robust determination of the average DAR and the distribution of drug-loaded species is therefore paramount during ADC development and for quality control. This document provides detailed application notes and protocols for the key analytical techniques used for DAR determination.

#### **Comparison of Key Methods for DAR Determination**

Several analytical techniques are employed to determine the DAR of ADCs, each with its own advantages and limitations. The choice of method often depends on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine or lysine linkage), the physicochemical properties of the small molecule drug, and the desired level of detail in the analysis.[1] The four primary methods—Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS)—are compared below.



Analytical Technique	Principle	Information Provided	Advantages	Limitations
UV/Vis Spectroscopy	Measures absorbance at two different wavelengths to determine the concentrations of the antibody and the drug based on their distinct extinction coefficients.[2]	Average DAR.	Simple, rapid, and requires minimal sample preparation.[3]	Provides only the average DAR, not the distribution of drug-loaded species. Can be inaccurate if the drug and antibody absorbance spectra overlap significantly.[4]
Hydrophobic Interaction Chromatography (HIC)	Separates ADC species based on their hydrophobicity. The addition of hydrophobic drug molecules increases the retention time on the HIC column.	Average DAR, drug load distribution, and presence of unconjugated antibody.[4]	Mild, non- denaturing conditions preserve the native structure of the ADC. Considered the reference technique for cysteine-linked ADCs.[5][6]	Not ideal for lysine-linked ADCs due to high heterogeneity. High salt concentrations in the mobile phase are incompatible with MS detection.[7]
Reversed-Phase HPLC (RP- HPLC)	Separates the light and heavy chains of the reduced ADC based on their hydrophobicity.	Average DAR and drug load distribution on light and heavy chains.[8]	High resolution, and the mobile phases are compatible with MS detection.[9]	Denaturing conditions can lead to the loss of information about the intact ADC structure.[7]
Mass Spectrometry (MS)	Measures the mass-to-charge ratio of the intact ADC or its	Precise average DAR, drug load distribution, and identification of	High accuracy and specificity. Can provide detailed	Requires more complex instrumentation and data



subunits to	different drug-	structural	analysis.
determine the	loaded species.	information.[10]	Ionization
number of	[10]		efficiency can
conjugated			vary between
drugs.			different drug-
			loaded species.
			[4]

## **Quantitative Performance of DAR Determination Methods**

The performance of each method can be characterized by several parameters, including accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The following table summarizes typical performance data for the different techniques.

Parameter	UV/Vis Spectroscopy	HIC-HPLC	RP-HPLC	LC-MS
Accuracy	Good (typically within ±0.1 of the expected DAR) [3]	High	High	Very High
Precision (%RSD)	< 5%	< 1% for peak area[5]	< 2%	< 5%
LOD	Analyte dependent	ng range	ng range	pg to ng range
LOQ	Analyte dependent	ng range	ng range	pg to ng range

### **Ultraviolet-Visible (UV/Vis) Spectroscopy**

UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC.[11] It relies on the Beer-Lambert law, where the absorbance of the ADC solution is

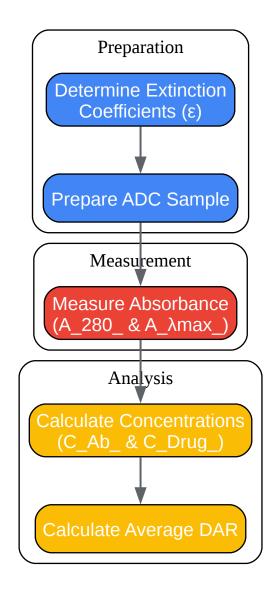


measured at two wavelengths: one where the antibody primarily absorbs (typically 280 nm) and another at the wavelength of maximum absorbance (λmax) of the conjugated drug.[12]

#### **Experimental Protocol**

- 1. Materials and Reagents:
- Purified ADC sample
- Unconjugated antibody (for determination of extinction coefficients)
- Free drug-linker (for determination of extinction coefficients)
- Phosphate-buffered saline (PBS) or another suitable buffer
- UV-Vis spectrophotometer
- · Quartz cuvettes
- 2. Method: a. Determine Molar Extinction Coefficients ( $\epsilon$ ): i. Accurately determine the concentration of the unconjugated antibody and the free drug-linker. ii. Measure the absorbance of the unconjugated antibody at 280 nm ( $\epsilon$ \_Ab,280\_). iii. Measure the absorbance of the free drug-linker at its  $\lambda$ max ( $\epsilon$ \_Drug, $\lambda$ max\_) and at 280 nm ( $\epsilon$ \_Drug,280\_). b. Sample Preparation: i. Dilute the ADC sample in the buffer to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 1.0 AU). c. Absorbance Measurement: i. Measure the absorbance of the ADC sample at 280 nm ( $\lambda$ \_280\_) and at the drug's  $\lambda$ max ( $\lambda$ \_max\_). d. Calculation of Average DAR: i. The concentrations of the antibody ( $\lambda$ \_max\_) and the drug ( $\lambda$ \_max\_) in the ADC sample can be calculated using the following equations based on the Beer-Lambert law:[2]





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Workflow for average DAR determination using UV/Vis Spectroscopy.

### **Hydrophobic Interaction Chromatography (HIC)**

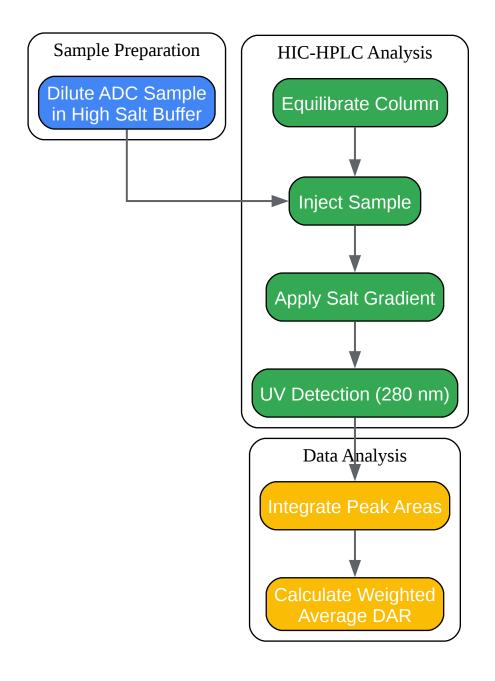
HIC is a powerful technique for characterizing the heterogeneity of ADCs, providing information on the distribution of different drug-loaded species and the average DAR.[13] The separation is based on the principle that the conjugation of hydrophobic drugs to an antibody increases its overall hydrophobicity, leading to stronger interaction with the hydrophobic stationary phase of the HIC column.[13]



#### **Experimental Protocol**

- 1. Materials and Reagents:
- Purified ADC sample
- HIC column (e.g., Butyl, Phenyl)
- HPLC or UHPLC system with a UV detector
- Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
- Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)
- 2. Method: a. Sample Preparation: i. Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A. b. HIC-HPLC Method: i. Equilibrate the HIC column with 100% Mobile Phase A. ii. Inject the prepared ADC sample. iii. Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes) to elute the ADC species. iv. Monitor the elution profile at 280 nm. c. Data Analysis: i. Integrate the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.). ii. Calculate the weighted average DAR using the following formula:





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Workflow for DAR determination using HIC-HPLC.

# Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another valuable technique for DAR determination, particularly for ADCs where information about the drug distribution on the light and heavy chains is desired.[8] The ADC is

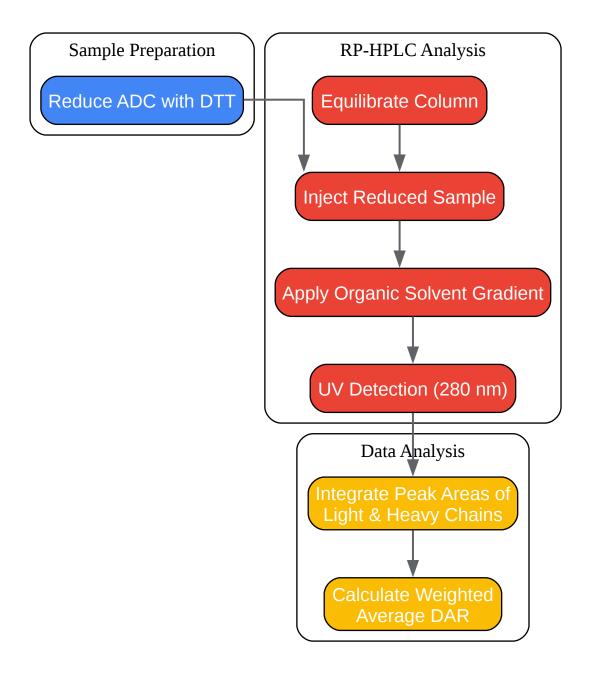


first reduced to separate the light and heavy chains, which are then separated by RP-HPLC based on their hydrophobicity.

#### **Experimental Protocol**

- 1. Materials and Reagents:
- Purified ADC sample
- Reducing agent (e.g., Dithiothreitol DTT)
- RP-HPLC column (e.g., C4, C8)
- HPLC or UHPLC system with a UV detector
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- 2. Method: a. Sample Preparation (Reduction): i. Incubate the ADC sample with a reducing agent (e.g., 10 mM DTT) at 37°C for 30 minutes to reduce the interchain disulfide bonds. b. RP-HPLC Method: i. Equilibrate the RP-HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B). ii. Inject the reduced ADC sample. iii. Apply a linear gradient of increasing Mobile Phase B to elute the light and heavy chains and their drug-conjugated forms. iv. Monitor the elution profile at 280 nm. c. Data Analysis: i. Integrate the peak areas of the unconjugated and conjugated light and heavy chains. ii. Calculate the weighted average DAR using a formula that accounts for the number of drugs on each chain. For a typical IgG1 ADC with conjugation on the light (LC) and heavy (HC) chains:





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Workflow for DAR determination using RP-HPLC.

# Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the most detailed and accurate characterization of ADCs, enabling precise mass measurement of the intact ADC or its subunits to determine the exact number of

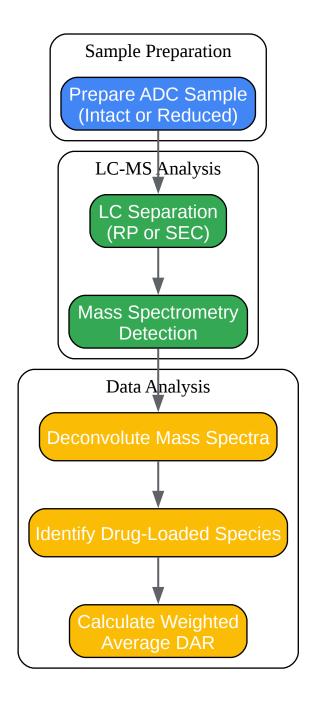


conjugated drugs.[14]

#### **Experimental Protocol**

- 1. Materials and Reagents:
- Purified ADC sample
- LC-MS system (e.g., Q-TOF, Orbitrap)
- Appropriate LC column (e.g., RP, SEC)
- Mobile phases compatible with MS (e.g., containing formic acid or ammonium acetate)
- 2. Method: a. Sample Preparation: i. Sample preparation depends on the LC method used. For intact mass analysis, the ADC may be analyzed directly. For subunit analysis, the ADC is reduced as described in the RP-HPLC protocol. b. LC-MS Method: i. Separate the ADC species or its subunits using an appropriate LC method (e.g., RP-HPLC, SEC-HPLC). ii. The eluent is introduced into the mass spectrometer. iii. Acquire mass spectra of the eluting species. c. Data Analysis: i. Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species or subunits. ii. Determine the number of conjugated drugs for each species by comparing its mass to the mass of the unconjugated antibody or subunit. iii. Calculate the weighted average DAR based on the relative abundance of each species, which is determined from the peak intensities in the deconvoluted mass spectrum.





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Workflow for DAR determination using LC-MS.

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